

Molecular Architecture and Physicochemical Properties

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Compound of Interest

Compound Name: *3,5-Dimethyl-benzenepropanamine*

CAS No.: *142332-82-9*

Cat. No.: *B3102759*

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3,5-Dimethyl-benzenepropanamine is an organic compound featuring a benzene ring substituted with a propanamine group and two methyl groups at the meta positions. Its formal IUPAC name is 3-(3,5-dimethylphenyl)propan-1-amine. The structure combines a rigid, hydrophobic aromatic core with a flexible, basic aliphatic side chain, a common motif in pharmacologically active molecules.

Key Structural Features:

- Aromatic System:** The 3,5-dimethylphenyl (or mesityl-like) core provides a specific steric footprint. The meta-positioned methyl groups electronically influence the ring through weak inductive effects, which can modulate interactions with biological targets.
- Propanamine Side Chain:** The three-carbon linker provides conformational flexibility, allowing the terminal primary amine to orient itself in various positions for optimal binding. The amine group (pKa typically ~9-10) is basic and will be protonated at physiological pH, enabling ionic interactions.

Predicted Physicochemical Data:

Property	Value	Source/Method
Molecular Formula	C ₁₁ H ₁₇ N	(Calculated)
Molecular Weight	163.26 g/mol	(Calculated)[1]
Appearance	Colorless to pale yellow liquid	(Inferred from similar compounds)[2][3]
Solubility	Soluble in organic solvents, limited in water	(Inferred from analogous structures)[3]
Boiling Point	Estimated 230-250 °C	(Predicted)

Synthetic Pathways and Purification Protocols

The synthesis of **3,5-Dimethyl-benzenepropanamine** can be achieved through several reliable organic chemistry transformations. The choice of pathway depends on the availability of starting materials and the desired scale of production. A highly effective and broadly applicable method is the reduction of a corresponding nitrile intermediate, which ensures the amine is placed at the terminus of the propyl chain.

Synthesis via Nitrile Reduction

This robust two-step protocol begins with 3,5-dimethylbenzaldehyde and provides excellent control over the final product structure.

Experimental Protocol:

- Step 1: Knoevenagel Condensation & Reduction (Chain Elongation)
 - To a solution of 3,5-dimethylbenzaldehyde and malononitrile in ethanol, add a catalytic amount of a base such as piperidine.
 - Reflux the mixture for 2-4 hours until TLC indicates the consumption of the aldehyde. The intermediate is the 2-(3,5-dimethylbenzylidene)malononitrile.

- After cooling, the intermediate can be reduced in situ. A common method is to add sodium borohydride (NaBH_4) portion-wise to the ethanolic solution, which reduces both the double bond and one of the nitrile groups, followed by an acidic workup to hydrolyze the remaining nitrile to a carboxylic acid, and then further reduction steps. A more direct route is to isolate the Knoevenagel product and proceed to the next step.
- Causality: This step efficiently constructs the three-carbon chain required for the propanamine structure.
- Step 2: Catalytic Hydrogenation (Nitrile to Amine Reduction)
 - The intermediate, 3-(3,5-dimethylphenyl)propanenitrile, is dissolved in an appropriate solvent like ethanol or methanol.
 - A hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), is added.
 - The mixture is subjected to a hydrogen atmosphere (typically 50-500 psi) in a Parr shaker or similar hydrogenation apparatus and heated to 50-80 °C.
 - The reaction is monitored by the cessation of hydrogen uptake.
 - Causality: Catalytic hydrogenation is a clean and high-yielding method for the reduction of nitriles to primary amines, avoiding the use of metal hydride reagents and simplifying the workup.
- Step 3: Work-up and Purification
 - The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.
 - The solvent is removed from the filtrate under reduced pressure.
 - The resulting crude oil is dissolved in diethyl ether and washed with a dilute aqueous base (e.g., 5% NaOH) and then brine.
 - The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is evaporated.

- Final purification is achieved by vacuum distillation to yield pure **3,5-Dimethyl-benzenepropanamine**.

Caption: Proposed synthesis of **3,5-Dimethyl-benzenepropanamine**.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system for structural verification.

Spectroscopic Data (Predicted)

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ ~7.00-6.80 (m, 3H): Aromatic protons (Ar-H). The meta-substitution will result in a characteristic splitting pattern.
 - δ ~2.80 (t, 2H): Methylene protons adjacent to the amine group ($-\text{CH}_2-\text{NH}_2$).
 - δ ~2.65 (t, 2H): Benzylic methylene protons ($\text{Ar}-\text{CH}_2-$).
 - δ ~2.30 (s, 6H): Protons of the two aromatic methyl groups ($\text{Ar}-\text{CH}_3$).
 - δ ~1.85 (quintet, 2H): Central methylene protons ($-\text{CH}_2-\text{CH}_2-\text{CH}_2-$).
 - δ ~1.40 (br s, 2H): Amine protons ($-\text{NH}_2$), which may be exchangeable with D_2O .
- ^{13}C NMR (CDCl_3 , 100 MHz):
 - δ ~140-125: Aromatic carbons (expect 4 signals due to symmetry).
 - δ ~42: Carbon adjacent to the amine ($-\text{CH}_2-\text{NH}_2$).
 - δ ~35: Benzylic carbon ($\text{Ar}-\text{CH}_2-$).
 - δ ~33: Central methylene carbon.

- δ ~21: Methyl carbons (Ar-CH₃).
- FT-IR (Neat, cm⁻¹):
 - 3380-3300 (m, two bands): N-H stretching of a primary amine.
 - 3100-3000 (w): Aromatic C-H stretching.
 - 2950-2850 (s): Aliphatic C-H stretching.
 - 1600, 1480 (m): Aromatic C=C stretching.
- Mass Spectrometry (EI):
 - m/z 163 (M⁺): Molecular ion peak.
 - m/z 146: Loss of NH₃.
 - m/z 119: Benzylic cleavage, loss of C₃H₆N.
 - m/z 105: Tropylium-like ion after rearrangement.

Purity Assessment

- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of this volatile amine. The retention time confirms its identity against a standard, while the mass spectrum confirms the structure and identifies any impurities.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with an additive like trifluoroacetic acid (TFA) can effectively resolve the compound from non-volatile impurities. Detection is typically done via UV absorbance at ~260 nm.

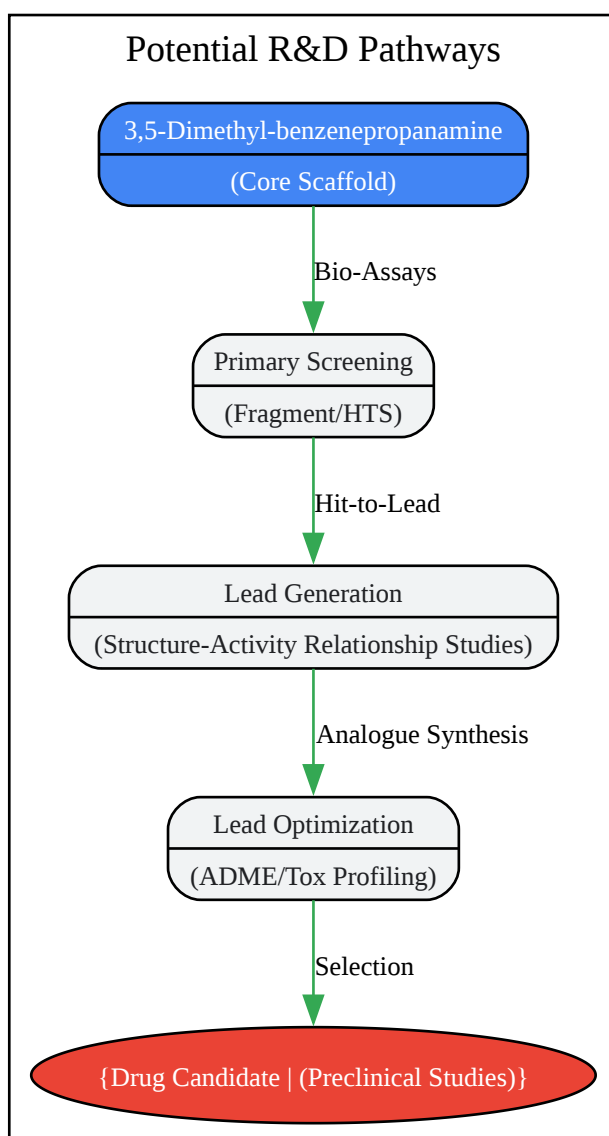
Potential Applications in Drug Discovery and Chemical Synthesis

The **3,5-dimethyl-benzenepropanamine** scaffold is a valuable building block in medicinal chemistry. Substituted phenylpropylamines are known to interact with a variety of biological

targets, particularly within the central nervous system (CNS).

Potential Research Avenues:

- **GPCR Ligand Development:** The structure is an analog of neurotransmitters like dopamine and serotonin. It can serve as a starting point for developing ligands for G-protein coupled receptors (GPCRs).
- **Enzyme Inhibition:** The primary amine can be functionalized to target the active sites of various enzymes.
- **Fragment-Based Drug Discovery:** This molecule can serve as a fragment for screening against novel targets, with the 3,5-dimethyl pattern providing a unique steric and electronic profile compared to unsubstituted analogs.[2]
- **Chemical Intermediate:** It is a useful intermediate for synthesizing more complex molecules and materials, including specialized polymers or additives.[4]



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Caption: A typical workflow for utilizing the core scaffold in drug discovery.

References

- PubChem. (n.d.). N,N-Dimethylbenzenepropanamine. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
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Sources

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- [2. CAS 22374-89-6: alpha-methyl-benzenepropanamine \[cymitquimica.com\]](#)
- [3. CAS 2038-57-5: Benzenepropanamine | CymitQuimica \[cymitquimica.com\]](#)
- [4. tuodaindus.com \[tuodaindus.com\]](#)
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